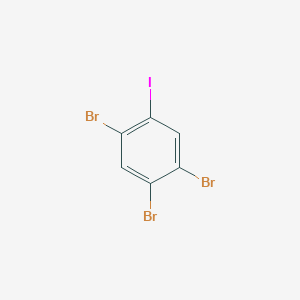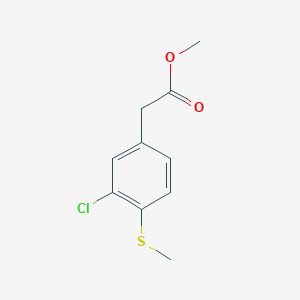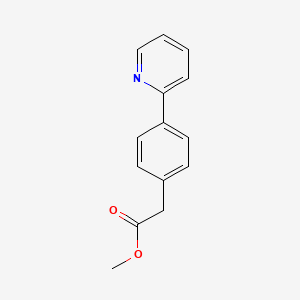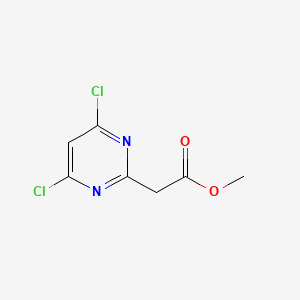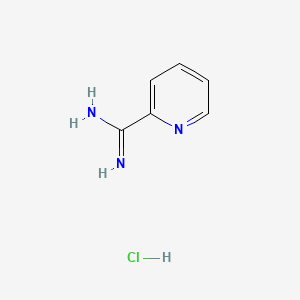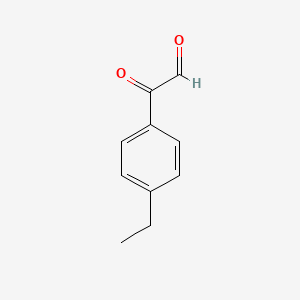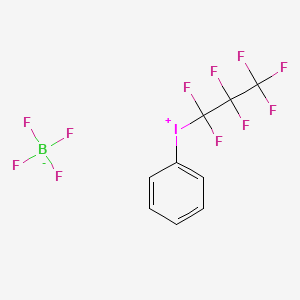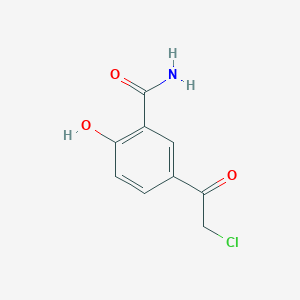
5-(2-Chloroacetyl)-2-hydroxybenzamide
Übersicht
Beschreibung
“5-(2-Chloroacetyl)-2-hydroxybenzamide” is a compound that likely contains a benzamide group, which is a common moiety in many pharmaceuticals due to its bioactivity . The compound also contains a chloroacetyl group, which is a reactive moiety often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chloroacetyl)-2-hydroxybenzamide” were not found, chloroacetyl chloride is often used as a reagent in the synthesis of various organic compounds . For instance, it has been used in the synthesis of key intermediates in the production of certain pharmaceuticals .
Chemical Reactions Analysis
Chloroacetyl chloride, a potential component of “5-(2-Chloroacetyl)-2-hydroxybenzamide”, is known to react rapidly with water . It’s also incompatible with strong oxidizing agents, alcohols, and bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chloroacetyl)-2-hydroxybenzamide” would depend on its specific molecular structure. For instance, chloroacetyl chloride is a colorless to light yellow liquid with a very pungent odor .
Wissenschaftliche Forschungsanwendungen
Bioactivation and DNA Crosslinking
Research on compounds similar to "5-(2-Chloroacetyl)-2-hydroxybenzamide" has focused on their bioactivation and ability to form DNA-DNA interstrand crosslinks, which is a mechanism of action for certain anticancer drugs. For example, the study of "5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide" (an active form of CB 1954) reveals its cytotoxicity due to the formation of DNA interstrand crosslinks. This is achieved through a reaction with thioesters, indicating its potential as a prodrug in anticancer therapy (Knox et al., 1991).
Antimicrobial and Antioxidant Activities
Compounds related to "5-(2-Chloroacetyl)-2-hydroxybenzamide" have been explored for their antimicrobial and antioxidant activities. For instance, a new benzamide isolated from endophytic Streptomyces sp. YIM 67086 showed promising results in both these areas, suggesting potential applications in the development of new antibiotics or antioxidant agents (Yang et al., 2015).
Histone Deacetylase Inhibition
Derivatives of benzamide, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, have been studied for their ability to inhibit histone deacetylases (HDACs), an important target in cancer therapy. These compounds, including the thiophene substituted derivative 5j, have shown potent HDAC inhibition and antiproliferative activities against various cancer cell lines, highlighting their potential as therapeutic agents (Jiao et al., 2009).
Electrochemical Biosensors
The development of electrochemical biosensors using modified electrodes, such as those modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs, has been researched for the simultaneous determination of biomolecules like glutathione and drugs like piroxicam. This indicates a potential application in analytical chemistry and clinical diagnostics (Karimi-Maleh et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-chloroacetyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCLWVZHYTUYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





